molecular formula C13H19NOS B3002296 N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049574-56-2

N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B3002296
CAS No.: 1049574-56-2
M. Wt: 237.36
InChI Key: QULHGNORARTFSJ-UHFFFAOYSA-N
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Description

N-Propyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a cyclopentane-derived carboxamide featuring a thiophene ring and an N-propyl substituent. For instance, a closely related Schiff base complex, [Fe₃O₄@SiO₂/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl₂], has been utilized as a heterogeneous catalyst for synthesizing pyrido[4,5-b]quinolones, which exhibit antifungal, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-propyl-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-2-9-14-12(15)13(7-3-4-8-13)11-6-5-10-16-11/h5-6,10H,2-4,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULHGNORARTFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1(CCCC1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the condensation of a thiophene derivative with a cyclopentanecarboxylic acid derivative. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopentanecarboxamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features

The following table highlights structural and functional differences between N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide and related compounds:

Compound Name Core Structure Functional Groups Primary Application Key Data/Performance
This compound Cyclopentane ring Carboxamide, thiophene, N-propyl Catalyst component (inferred) Not explicitly reported
[Fe₃O₄@SiO₂/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl₂] Ethanimine (Schiff base) Imine, thiophene, N-propyl Heterogeneous catalysis Efficient synthesis of pyrido[4,5-b]quinolones at 60°C in ethanol-water
Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Benzothiophene-acrylonitrile Acrylonitrile, methoxy groups Anticancer agents GI₅₀ <10–100 nM against 60 cancer cell lines

Functional Group Analysis

  • Carboxamide vs. Imine : The carboxamide group in the target compound provides hydrolytic stability compared to the imine group in the Schiff base catalyst . This stability may broaden its utility in harsh reaction conditions.
  • Thiophene vs.

Pharmacological and Catalytic Performance

  • Catalytic Efficiency : While the Schiff base analog demonstrates high catalytic activity in multicomponent reactions , the carboxamide derivative’s role remains underexplored. Its amide group could facilitate hydrogen bonding, improving substrate binding in catalytic systems.
  • Anticancer Activity: Benzothiophene-acrylonitrile derivatives (e.g., compound 32) exhibit potent anticancer activity (GI₅₀ <10 nM) by overcoming P-glycoprotein-mediated drug resistance .

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